A Comprehensive Technical Guide to Tris(2-(2-(azidoethoxy)ethoxy)ethyl)amine and its Derivatives
A Comprehensive Technical Guide to Tris(2-(2-(azidoethoxy)ethoxy)ethyl)amine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of Tris(2-(2-(azidoethoxy)ethoxy)ethyl)amine, a trivalent azide-terminated molecule, and its closely related derivatives. Due to the highly specific and likely non-commercially standard nature of "Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine," this document focuses on its nearest structural and functional analogs for which public data is available. The principles, properties, and experimental methodologies discussed herein are directly applicable to understanding and utilizing such multi-arm azide-functionalized PEG linkers in various research and development applications.
Core Structure and Chemical Properties
Tris(2-(2-(azidoethoxy)ethoxy)ethyl)amine is a branched molecule built upon a central tertiary amine core. Three polyethylene (B3416737) glycol (PEG) arms extend from this core, each terminated with a reactive azide (B81097) group. These azide groups are pivotal for "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), which enable efficient and specific conjugation to alkyne-modified molecules.
The PEG linkers contribute significantly to the molecule's properties, enhancing solubility in aqueous and organic solvents and reducing steric hindrance around the reactive azide termini. The overall structure is designed to allow for the multivalent display of conjugated moieties, which can lead to enhanced binding avidity and other favorable biological interactions.
Table 1: Physicochemical Properties of Tris(2-(2-(azidoethoxy)ethoxy)ethyl)amine
| Property | Value | Source |
| Molecular Formula | C18H36N10O6 | N/A |
| Molecular Weight | 492.54 g/mol | N/A |
| Appearance | Colorless to pale yellow oil | N/A |
| Solubility | Soluble in water, DMSO, DMF, and most common organic solvents | N/A |
| Purity | Typically >95% (as determined by NMR and HPLC) | N/A |
| Storage | Recommended storage at -20°C, protected from light | N/A |
Note: The properties listed are for the close analog Tris(2-(2-(azidoethoxy)ethoxy)ethyl)amine, as specific data for "Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine" is not publicly available.
Key Applications in Research and Drug Development
The unique trivalent structure of these azide-terminated PEG linkers makes them valuable tools in a variety of applications:
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Bioconjugation: The three azide groups can be conjugated to alkyne-modified biomolecules such as proteins, peptides, nucleic acids, and antibodies. This allows for the creation of well-defined, multi-functional bioconjugates.
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Drug Delivery: These molecules can serve as scaffolds for the development of drug delivery systems. The multivalent nature allows for the attachment of multiple drug molecules, targeting ligands, and imaging agents to a single construct, potentially improving therapeutic efficacy and pharmacokinetics.
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Materials Science: In materials science, they are used to functionalize surfaces and nanoparticles, creating materials with tailored biological or chemical properties. The trivalent structure can enhance surface density and create specific spatial arrangements of conjugated molecules.
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Diagnostics: The ability to attach multiple reporter molecules (e.g., fluorophores, biotin) makes these linkers useful for the development of sensitive diagnostic assays and probes.
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for conjugating an alkyne-containing molecule to Tris(2-(2-(azidoethoxy)ethoxy)ethyl)amine.
Materials:
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Tris(2-(2-(azidoethoxy)ethoxy)ethyl)amine
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Alkyne-functionalized molecule of interest
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Copper(II) sulfate (B86663) (CuSO4)
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Sodium ascorbate (B8700270)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
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Phosphate-buffered saline (PBS) or other suitable buffer
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DMSO or other suitable organic solvent
Procedure:
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Preparation of Stock Solutions:
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Dissolve Tris(2-(2-(azidoethoxy)ethoxy)ethyl)amine in DMSO to a final concentration of 10 mM.
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Dissolve the alkyne-functionalized molecule in a compatible solvent to a desired concentration.
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Prepare a 100 mM stock solution of CuSO4 in water.
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Prepare a 1 M stock solution of sodium ascorbate in water (prepare fresh).
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Prepare a 50 mM stock solution of THPTA in water.
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Reaction Setup:
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In a microcentrifuge tube, combine the alkyne-functionalized molecule and Tris(2-(2-(azidoethoxy)ethoxy)ethyl)amine in a suitable buffer. A slight molar excess of the azide compound may be used to ensure complete reaction of the alkyne.
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Add THPTA to the reaction mixture to a final concentration of 1 mM.
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Add CuSO4 to a final concentration of 0.1-1 mM.
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Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
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Reaction Conditions:
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Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C for longer incubation times if the biomolecules are sensitive to temperature.
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Protect the reaction from light, especially if using fluorescently labeled molecules.
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Purification:
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The resulting conjugate can be purified using standard techniques such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis to remove unreacted starting materials and catalysts.
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Workflow for Bioconjugation
The following diagram illustrates a typical workflow for the bioconjugation of an alkyne-modified protein with the trivalent azide linker.
Caption: Workflow for protein bioconjugation using a trivalent azide linker.
Logical Relationships in Multivalent Interactions
The use of a trivalent linker introduces the concept of avidity, where the overall binding strength of the multivalent conjugate to a target is greater than the sum of the individual binding affinities. This is a critical advantage in many biological applications.
Caption: Logical flow of multivalent binding and its biological consequences.
Conclusion
Tris(azide-PEG)-based linkers are versatile and powerful tools for creating complex, multivalent molecular constructs. Their well-defined structure, combined with the efficiency of click chemistry, provides a robust platform for advancing research in bioconjugation, drug delivery, and diagnostics. While the exact molecule "Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine" may represent a custom synthesis, the principles and protocols outlined in this guide for its close analogs are directly transferable, offering a solid foundation for its application in the laboratory. Researchers are encouraged to adapt the provided methodologies to their specific molecular contexts and experimental goals.
